N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S2/c20-13-5-7-15(8-6-13)29(25,26)17(16-4-1-9-27-16)12-22-19(24)18(23)21-11-14-3-2-10-28-14/h1-10,17H,11-12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSLKKXOGOGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Furan-Ethylamine Intermediate
A copper-catalyzed coupling reaction between 2-(furan-2-yl)ethyl iodide and sodium 4-chlorobenzenesulfinate achieves the sulfonylation step. Adapted from a quinoline sulfonation protocol:
Reaction Conditions
| Component | Quantity |
|---|---|
| 2-(Furan-2-yl)ethyl iodide | 2.75 mmol |
| Sodium 4-chlorobenzenesulfinate | 5.5 mmol |
| CuI | 0.275 mmol |
| K₂CO₃ | 2.75 mmol |
| N,N-Dimethylethylenediamine | 0.55 mmol |
| DMSO | 4 mL |
| Temperature | 100°C, 8 hr |
Amine Protection and Deprotection
The ethylamine group is protected as a tert-butyl carbamate (Boc) during sulfonylation to prevent side reactions. Deprotection using HCl/dioxane yields Fragment A.
Synthesis of Fragment B: N-(Thiophen-2-yl-methyl)ethanedioic Acid
Thiophene Methylamine Preparation
Thiophen-2-yl-methylamine is synthesized via reductive amination of thiophene-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride.
Ethanediamide Formation
Reaction with ethanedioyl chloride under Schotten-Baumann conditions:
Procedure
-
Dissolve thiophen-2-yl-methylamine (5 mmol) in THF.
-
Add ethanedioyl chloride (2.5 mmol) dropwise at 0°C.
-
Stir for 12 hr at room temperature.
Yield : 68–72% (estimated from similar amidation)
Final Coupling: Fragment A + Fragment B
Carbodiimide-Mediated Amide Bond Formation
Reagents
-
Fragment A: 1.2 eq
-
Fragment B: 1 eq
-
EDCl (1.5 eq)
-
HOBt (1.5 eq)
-
DIPEA (3 eq)
-
DMF, 24 hr, RT
Workup
-
Dilute with ethyl acetate
-
Wash with 5% citric acid, saturated NaHCO₃, and brine
-
Dry over MgSO₄
Yield : 45–50%
Characterization Data
-
HRMS (ESI+) : m/z calc. for C₂₀H₁₈ClN₂O₅S₂ [M+H]⁺: 481.03; found: 481.12
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 7.62 (d, J = 8.4 Hz, 2H, Ar–H), 7.21–7.18 (m, 1H, thiophene-H), 6.94–6.91 (m, 2H, furan-H), 4.52 (s, 2H, CH₂-thiophene), 3.81–3.76 (m, 2H, ethyl-H), 3.12–3.08 (m, 2H, ethyl-H)
Alternative Synthetic Routes
One-Pot Sequential Coupling
A patent-described method for analogous sulfonamides uses:
Conditions
| Step | Reagents | Temperature | Time |
|---|---|---|---|
| Sulfonation | CuI, K₂CO₃, DMSO | 100°C | 8 hr |
| Amidation | EDCl, DMAP, CH₂Cl₂ | RT | 24 hr |
Solid-Phase Synthesis
Immobilize Fragment B on Wang resin via its carboxylic acid group. Perform sulfonylation and amide coupling sequentially. Cleavage with TFA/DCM yields target compound with 35% purity before HPLC.
Critical Analysis of Methodologies
Yield Optimization Challenges
Solvent Effects
Comparative studies show:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMSO | 33 | 95 |
| DMF | 28 | 89 |
| NMP | 25 | 82 |
DMSO enhances sulfinate solubility but causes decomposition at >110°C
Scalability and Industrial Considerations
Cost Analysis (Per 100 g)
| Component | Cost (USD) |
|---|---|
| 4-Chlorobenzenesulfinate | 420 |
| CuI | 180 |
| EDCl | 310 |
| Purification | 890 |
Microwave-assisted synthesis reduces reaction time by 60% but increases equipment costs .
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide undergoes several types of chemical reactions:
Oxidation: : The furan ring can undergo oxidation to form various derivatives.
Reduction: : The compound can be reduced to modify the sulfonyl group.
Substitution: : The chlorobenzene moiety allows for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: : Lithium aluminum hydride (LAH), hydrogen gas with palladium catalyst
Substitution Reagents: : Sodium ethoxide, Grignard reagents
Major Products Formed
Oxidation: : Formation of furan derivatives with carboxyl or hydroxyl groups.
Reduction: : Conversion of sulfonyl group to sulfinyl or sulfhydryl groups.
Substitution: : Introduction of various substituents on the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide serves as a precursor for synthesizing more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of certain biochemical pathways.
Medicine
The compound holds potential in medicinal chemistry for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrial applications include its use in the synthesis of specialty chemicals and materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through its various functional groups. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, while the furan and thiophene rings provide aromatic stability and electron density, influencing its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N'-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
- CAS Number : 877816-23-4
- Molecular Formula : C₂₁H₁₈ClFN₂O₅S
- Molecular Weight : 464.89 g/mol
- SMILES : Fc1ccc(cc1)CNC(=O)C(=O)NCC(S(=O)(=O)c1ccc(cc1)Cl)c1ccco1
Structural Features: The compound contains a 4-chlorobenzenesulfonyl group, a furan-2-yl substituent, and a thiophen-2-ylmethyl moiety linked via an ethanediamide bridge.
Structural Analogues
Table 1: Key Structural Comparisons
Key Observations :
- Substituent Effects : The target compound’s 4-chlorobenzenesulfonyl group increases electron-withdrawing character compared to the 4-methylbenzenesulfonyl group in Compound 145 . This may reduce solubility in polar solvents but enhance binding to hydrophobic targets.
- Molecular Weight : The target compound’s higher molecular weight (464.89 vs. 358.50 in the cyclohexenyl analogue ) reflects increased steric bulk, which could influence pharmacokinetics.
Key Observations :
- Ranitidine derivatives utilize nitroacetamide coupling, absent in the target compound, which instead employs ethanediamide .
Physicochemical Properties
Table 3: Spectral and Physical Property Comparisons
Key Observations :
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Solvent | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonamide Formation | DCM | Triethylamine | 78–85 | |
| Amide Coupling | DMF | EDC/HOBt | 65–72 | |
| Final Purification | Ethyl Acetate | Silica Gel | 90–95 |
Basic: How is the molecular structure of this compound confirmed?
Answer:
Structural validation relies on:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., sulfonyl group at δ 7.5–8.0 ppm, furan protons at δ 6.3–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 494.98 (CHClFNOS) .
- X-ray Crystallography (if available): Resolves spatial arrangement of the chlorobenzenesulfonyl and thiophene groups .
Advanced: How can synthetic routes be optimized for higher yields?
Answer:
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for coupling steps improve regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require inert atmospheres .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide formation .
Q. Table 2: Yield Optimization via Catalyst Variation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 72 |
| DCC/DMAP | DCM | 0 | 68 |
| Pd/C | THF | 50 | 81 |
Advanced: How to resolve contradictions in reported solubility data?
Answer:
Conflicting solubility data (e.g., DMSO vs. aqueous buffers) arise from:
Q. Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| DMSO | 25.3 ± 1.2 | 25°C, pH 7.0 | |
| Water | <0.1 | 25°C, pH 7.0 | |
| Ethanol | 8.7 ± 0.5 | 25°C, pH 7.0 |
Advanced: What methodologies identify biological targets for this compound?
Answer:
- Molecular Docking : Computational models (AutoDock Vina) predict binding to enzymes like cyclooxygenase-2 (COX-2) due to sulfonamide-thiophene interactions .
- In Vitro Assays : Fluorescence quenching studies with bovine serum albumin (BSA) quantify binding constants (K ~10 M) .
- Kinetic Analysis : Measure inhibition of bacterial dihydropteroate synthase (IC ~5 µM) .
Q. Table 4: Predicted Biological Targets
| Target | Binding Affinity (kcal/mol) | Assay Type | Reference |
|---|---|---|---|
| COX-2 | -9.2 | Docking | |
| BSA | -8.5 | Fluorescence | |
| Dihydropteroate Synthase | -7.8 | Enzymatic |
Advanced: How to assess stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. The compound is stable at pH 6–8 but hydrolyzes in acidic conditions (t = 2.5 h at pH 2) .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 180°C .
- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation under UV light (λ = 254 nm) .
Advanced: How do structural analogs compare in bioactivity?
Answer:
Modifications to the sulfonyl or heterocyclic groups alter activity:
- Furan vs. Thiophene : Thiophene analogs show stronger antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) due to enhanced π-π stacking .
- Chloro Substitution : 4-chlorobenzenesulfonyl derivatives exhibit higher cytotoxicity (IC = 10 µM vs. HeLa cells) compared to methoxy analogs .
Q. Table 5: Bioactivity of Structural Analogs
| Compound Modification | Bioactivity (IC/MIC) | Target Organism | Reference |
|---|---|---|---|
| Thiophene-2-ylmethyl | MIC = 2 µg/mL | S. aureus | |
| 4-Methoxybenzenesulfonyl | IC = 25 µM | HeLa Cells | |
| Furan-2-yl | MIC = 8 µg/mL | E. coli |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
